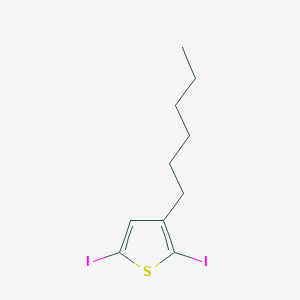
Thiophene, 3-hexyl-2,5-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3-hexyl-2,5-diiodo- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two iodine atoms at the 2 and 5 positions and a hexyl group at the 3 position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3-hexyl-2,5-diiodo- typically involves the iodination of 3-hexylthiophene. One common method is the Kumada cross-coupling reaction, where 2,5-diiodo-3-hexylthiophene is formed by reacting 3-hexylthiophene with iodine in the presence of a nickel catalyst . The reaction conditions usually involve the use of a Grignard reagent, which is prepared by reacting 2,5-diiodo-3-hexylthiophene with magnesium .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale iodination reactions. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions. The use of nickel or palladium catalysts is common in industrial settings to ensure efficient and selective iodination .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 3-hexyl-2,5-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the iodine atoms.
Polymerization: It can be polymerized to form polythiophene derivatives, which are useful in electronic applications.
Common Reagents and Conditions
Nickel and Palladium Catalysts: Used in cross-coupling reactions.
Grignard Reagents: For the formation of organomagnesium intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Polythiophene Derivatives: Formed through polymerization.
Substituted Thiophenes: Formed through substitution reactions.
Applications De Recherche Scientifique
Thiophene, 3-hexyl-2,5-diiodo- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiophene, 3-hexyl-2,5-diiodo- involves its interaction with various molecular targets. The iodine atoms and the hexyl group influence its reactivity and interaction with other molecules. In polymerization reactions, the compound acts as a monomer, forming long chains of polythiophene through the formation of carbon-sulfur bonds . The presence of iodine atoms can also facilitate halogen bonding, which is important in the formation of supramolecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene, 2,5-diiodo-: Similar in structure but lacks the hexyl group.
3-Hexylthiophene: Similar but without the iodine atoms.
Uniqueness
Thiophene, 3-hexyl-2,5-diiodo- is unique due to the presence of both iodine atoms and a hexyl group, which confer distinct chemical properties. The iodine atoms make it highly reactive in substitution reactions, while the hexyl group enhances its solubility and processability in organic solvents .
Propriétés
Numéro CAS |
113736-20-2 |
|---|---|
Formule moléculaire |
C10H14I2S |
Poids moléculaire |
420.09 g/mol |
Nom IUPAC |
3-hexyl-2,5-diiodothiophene |
InChI |
InChI=1S/C10H14I2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 |
Clé InChI |
RSTAGBXOIVTHHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


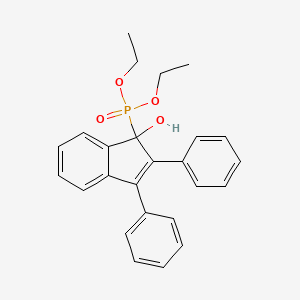
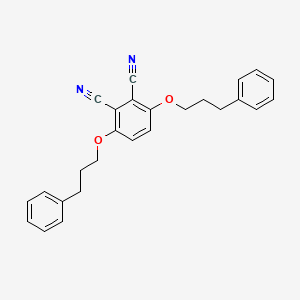
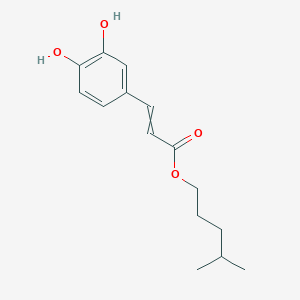
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
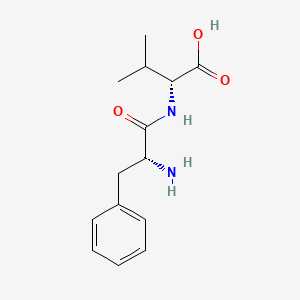
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
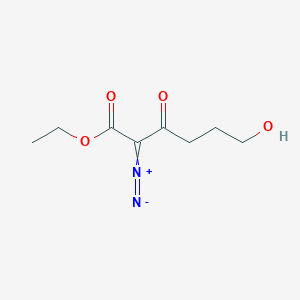


![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
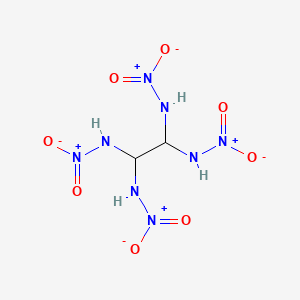
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

